2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
2-(5-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5 and a thiophene ring at position 2. This compound is structurally significant due to its combination of pyrazole (a nitrogen-rich heterocycle) and thiophene (a sulfur-containing aromatic system), which may confer unique electronic, solubility, or bioactivity properties.
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-10-7-11(9-3-6-15-8-9)12-13(10)4-5-14/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBEDDNWVXHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic organic compound belonging to the pyrazole derivatives class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.32 g/mol. The compound features a pyrazole ring substituted at the 5-position with an ethyl group and a thiophene moiety at the 3-position, which significantly influences its chemical properties and biological activities.
Structural Features Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrazole ring, ethyl group, thiophene | Unique combination may enhance biological activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. A common method includes:
- Formation of the Pyrazole Ring : Reacting ethyl hydrazine with thiophenecarboxaldehyde.
- Introduction of the Ethyl Group : Alkylation with ethyl bromide.
- Final Step : Reduction to yield acetaldehyde functionality.
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Properties : Some studies suggest that compounds similar to this compound possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Studies and Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Antioxidant Activity : A study demonstrated that pyrazole compounds exhibited significant antioxidant properties by scavenging free radicals, thus protecting against oxidative stress .
- Anticancer Potential : Research has shown that certain pyrazole derivatives can inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit phosphodiesterase, which is relevant in treating erectile dysfunction and other conditions .
The exact mechanism of action for 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde is not fully elucidated; however, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—may lead to therapeutic effects. For instance, inhibition of COX enzymes could reduce inflammation and pain .
Comparative Analysis with Similar Compounds
| Similar Compounds | Structural Features | Biological Activities |
|---|---|---|
| 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | Methyl group instead of ethyl | Varying reactivity and activity profiles |
| 5-Ethylpyrazole | Simple ethyl-substituted pyrazole | Limited biological activity compared to more complex structures |
Scientific Research Applications
Medicinal Chemistry
Biological Activities:
Research has indicated that pyrazole derivatives, including 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, exhibit a range of biological activities. These include:
- Anti-inflammatory properties: Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer effects: Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
- Antimicrobial activity: The presence of thiophene and pyrazole moieties can enhance the antimicrobial efficacy of the compound against various pathogens.
Mechanism of Action:
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in these biological pathways, potentially leading to modulation of biochemical processes.
Organic Electronics
Role in Material Science:
Beyond medicinal applications, 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde has potential uses in organic electronics. Thiophene-containing compounds are known for their electrical properties and are integral in:
- Organic semiconductors: The compound could be utilized in the fabrication of organic field-effect transistors (OFETs), which are essential components in flexible electronics.
- Organic light-emitting diodes (OLEDs): Its unique electronic properties may contribute to advancements in OLED technology.
Research Findings:
Studies have shown that thiophene-based materials exhibit improved charge transport properties when integrated into electronic devices, indicating that 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde could play a significant role in enhancing device performance.
Synthesis and Chemical Properties
The synthesis of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions that capitalize on its unique structural features. Key methods include:
| Synthesis Method | Description |
|---|---|
| Transition-metal catalysis | Utilizes metal catalysts to facilitate bond formation between reactants. |
| Photoredox reactions | Employs light to drive chemical transformations effectively. |
| One-pot multicomponent processes | Allows for simultaneous reaction of multiple components to form the desired product efficiently. |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally or functionally related molecules.
Structural Analogs in Pyrazole-Thiophene Systems
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012): Structural Differences: Unlike the target compound, these analogs feature amino and hydroxy substituents on the pyrazole ring and lack the acetaldehyde group. Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur and triethylamine, highlighting divergent synthetic pathways compared to the target compound’s likely aldol-like reactions . Bioactivity: Such derivatives are often investigated for antimicrobial or antitumor activity, whereas the acetaldehyde group in the target compound may enhance electrophilicity for covalent binding or crosslinking .
Aldehyde-Containing Pheromone Analogs
- (Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA): Functional Similarity: Both compounds share an α,β-unsaturated aldehyde motif, critical in pheromone signaling (e.g., in beetles like Anthonomus grandis). Structural Contrast: DMCHA lacks the pyrazole-thiophene system, relying on a cyclohexylidene group for volatility and receptor specificity. The thiophene in the target compound may reduce volatility but improve stability or π-π stacking in solid-state applications .
Pyrazole-Based Kinase Inhibitors
- TRK Kinase Inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine):
- Structural Overlap : Both compounds incorporate pyrazole and aromatic heterocycles (thiophene vs. pyrimidine).
- Key Differences : The kinase inhibitor includes a pyrazolo-pyrimidine scaffold and fluorine substituents, enhancing binding affinity and metabolic stability. The acetaldehyde group in the target compound may instead serve as a reactive handle for prodrug strategies or bioconjugation .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~248.3 | ~2.1 | Pyrazole, thiophene, aldehyde | Drug discovery, agrochemicals |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl-7a | ~276.3 | ~1.8 | Pyrazole, nitrile, thiophene | Antimicrobial agents |
| (Z)-DMCHA | ~154.2 | ~3.0 | Cyclohexylidene, aldehyde | Insect pheromones |
| TRK Kinase Inhibitor (Patent Example) | ~434.4 | ~2.5 | Pyrazolo-pyrimidine, fluorine | Cancer therapeutics |
*LogP values estimated via fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
